molecular formula C13H9BrCl2OZn B14880925 4-(2,3-Dichlorophenoxymethyl)phenylZinc bromide

4-(2,3-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14880925
M. Wt: 397.4 g/mol
InChI Key: VAFHEWYKVUFJBF-UHFFFAOYSA-M
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Description

4-(2,3-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,3-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(2,3-dichlorophenoxymethyl)phenyl bromide+Zn4-(2,3-dichlorophenoxymethyl)phenylzinc bromide\text{4-(2,3-dichlorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(2,3-dichlorophenoxymethyl)phenyl bromide+Zn→4-(2,3-dichlorophenoxymethyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

4-(2,3-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the target molecule. This process is facilitated by the presence of a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,3-dichlorophenoxymethyl group, which can impart different reactivity and selectivity compared to other organozinc compounds. This makes it particularly useful in the synthesis of molecules with specific structural and functional requirements .

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,2-dichloro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

VAFHEWYKVUFJBF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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